molecular formula C11H10ClNO B15096855 2-(3-Chlorophenyl)-3-oxopentanenitrile

2-(3-Chlorophenyl)-3-oxopentanenitrile

Cat. No.: B15096855
M. Wt: 207.65 g/mol
InChI Key: UEDUVULOZVQAJV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-oxopentanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a pentanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-oxopentanenitrile typically involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-chlorobenzoic acid derivatives.

    Reduction: 2-(3-chlorophenyl)-3-aminopentanenitrile.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-oxopentanenitrile
  • 2-(4-Chlorophenyl)-3-oxopentanenitrile
  • 2-(3-Bromophenyl)-3-oxopentanenitrile

Uniqueness

2-(3-Chlorophenyl)-3-oxopentanenitrile is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-oxopentanenitrile

InChI

InChI=1S/C11H10ClNO/c1-2-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3

InChI Key

UEDUVULOZVQAJV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC(=CC=C1)Cl

Origin of Product

United States

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